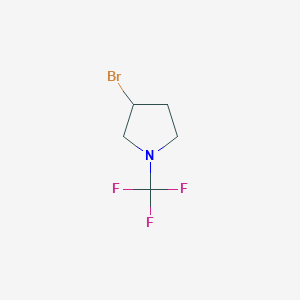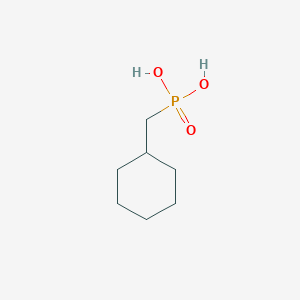
(Cyclohexylmethyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl methylphosphonic acid is an organophosphorus compound that belongs to the class of phosphonic acids It is characterized by the presence of a cyclohexyl group attached to a methylphosphonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexyl methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylphosphonate with bromotrimethylsilane (BTMS), followed by hydrolysis. This method is favored due to its convenience, high yields, and mild reaction conditions . The reaction proceeds as follows:
Silyldealkylation: Cyclohexylmethylphosphonate is treated with BTMS to form a silylated intermediate.
Hydrolysis: The silylated intermediate is then hydrolyzed with water or methanol to yield cyclohexyl methylphosphonic acid.
Industrial Production Methods
In industrial settings, the production of cyclohexyl methylphosphonic acid may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve yields .
化学反応の分析
Types of Reactions
Cyclohexyl methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids.
科学的研究の応用
Cyclohexyl methylphosphonic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
作用機序
The mechanism of action of cyclohexyl methylphosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
類似化合物との比較
Cyclohexyl methylphosphonic acid can be compared with other similar compounds, such as:
- Ethyl methylphosphonic acid (EMPA)
- Isopropyl methylphosphonic acid (IMPA)
- Butyl methylphosphonic acid (BUMPA)
- Isobutyl methylphosphonic acid (IBMPA)
- Pinacolyl methylphosphonic acid (PMPA)
- 2-Ethylhexyl methylphosphonic acid (EHMPA)
Uniqueness
Cyclohexyl methylphosphonic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to other alkyl methylphosphonic acids. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C7H15O3P |
|---|---|
分子量 |
178.17 g/mol |
IUPAC名 |
cyclohexylmethylphosphonic acid |
InChI |
InChI=1S/C7H15O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
InChIキー |
FXFXTXBSALHPGV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
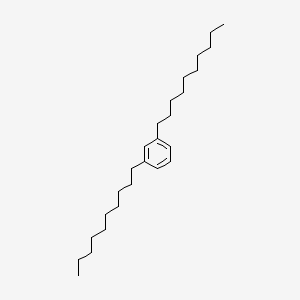
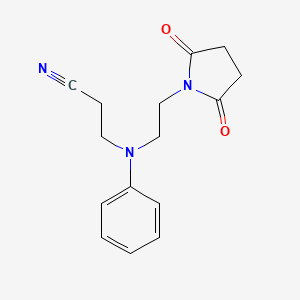
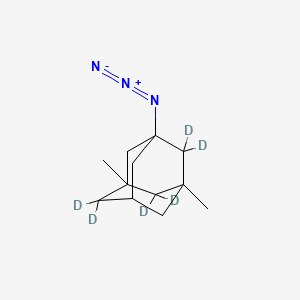
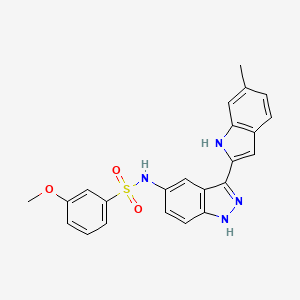
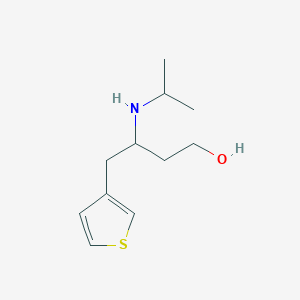


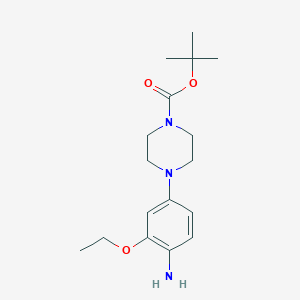

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

